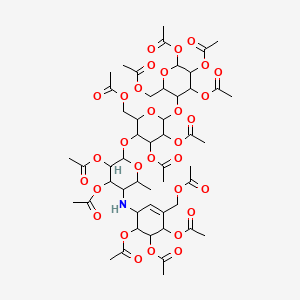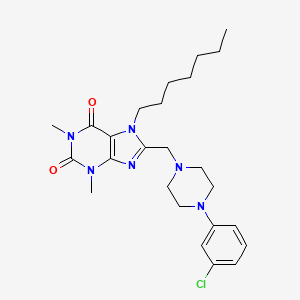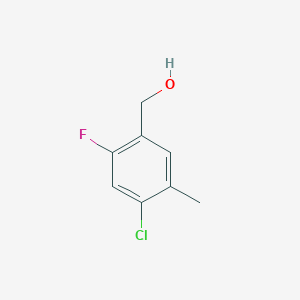
4-Chloro-2-fluoro-5-methylbenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-5-methylbenzyl alcohol, also known by its IUPAC name (4-chloro-2-fluoro-5-methylphenyl)methanol, is an organic compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol . This compound is characterized by the presence of chloro, fluoro, and methyl substituents on a benzyl alcohol framework, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol typically involves the selective halogenation and methylation of benzyl alcohol derivatives. One common method includes the following steps:
Methylation: The addition of a methyl group to the benzene ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Reduction: The reduction of the resulting intermediate to yield the desired benzyl alcohol derivative.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and high yield. The process involves:
Catalytic Halogenation: Using catalysts such as iron or aluminum chloride to facilitate the halogenation reaction.
Methylation: Conducted in the presence of strong bases like sodium hydride or potassium tert-butoxide to achieve high selectivity.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-Chloro-2-fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding benzylamine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-5-methylbenzaldehyde, 4-Chloro-2-fluoro-5-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-5-methylbenzylamine.
Substitution: 4-Amino-2-fluoro-5-methylbenzyl alcohol, 4-Thio-2-fluoro-5-methylbenzyl alcohol.
科学的研究の応用
4-Chloro-2-fluoro-5-methylbenzyl alcohol is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting specific diseases.
Industry: In the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structural features and functional groups. The chloro and fluoro substituents enhance its binding affinity and selectivity towards certain targets, while the benzyl alcohol moiety facilitates its incorporation into larger molecular frameworks .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
- 4-Chloro-2-fluoro-5-methylbenzoic acid
- 4-Chloro-2-fluoro-5-methylbenzylamine
Uniqueness
4-Chloro-2-fluoro-5-methylbenzyl alcohol is unique due to its combination of chloro, fluoro, and methyl substituents on a benzyl alcohol framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
(4-chloro-2-fluoro-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSPOOYNGCJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2976774.png)
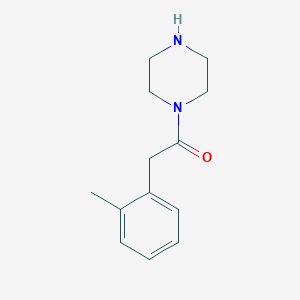
![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)
![4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid](/img/structure/B2976780.png)
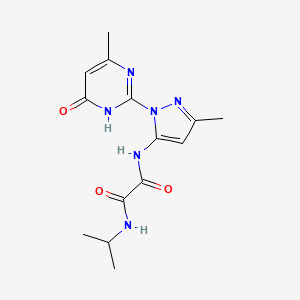
![2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE](/img/structure/B2976782.png)
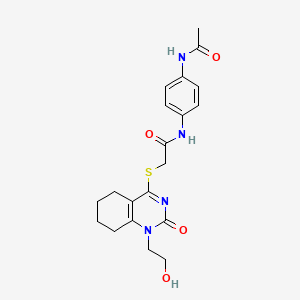
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)
![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2976791.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)
